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molecular formula C12H23BrO2 B1580412 Ethyl 10-bromodecanoate CAS No. 55099-31-5

Ethyl 10-bromodecanoate

Cat. No. B1580412
M. Wt: 279.21 g/mol
InChI Key: VWHLKJQERLYMNA-UHFFFAOYSA-N
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Patent
US06175024B1

Procedure details

To this end, the 180.5 g of 10-bromodecanoic acid from Step II was added to the 11 reactor (described above) along with 645 g of absolute ethanol. The mixture was heated and stirred for about 3.5 h. GC analysis confirmed that reaction was completed when 10-bromodecanoic acid could not be detected. Next, excess ethanol and residual water were removed through evaporation leaving 197.8 g of 94.9% pure ethyl 10-bromodecanoate residue. 150 g MTBE was added to the ethyl 10-bromodecanoate residue which then was washed repeatedly with 10% sodium carbonate solution followed by water. The mixture was phase separated to obtain 340.7 g of a mixture of ethyl 10-bromodecanoate and MTBE. According to GC analysis the yield from Steps II and III was 89.7%.
Quantity
180.5 g
Type
reactant
Reaction Step One
Quantity
645 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[CH2:14](O)[CH3:15]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
180.5 g
Type
reactant
Smiles
BrCCCCCCCCCC(=O)O
Name
Quantity
645 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
GC analysis confirmed that reaction
CUSTOM
Type
CUSTOM
Details
Next, excess ethanol and residual water were removed through evaporation

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrCCCCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 197.8 g
YIELD: PERCENTYIELD 94.9%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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